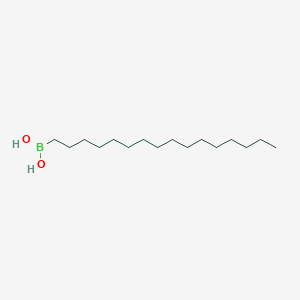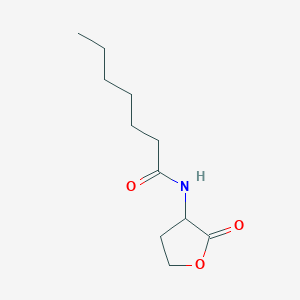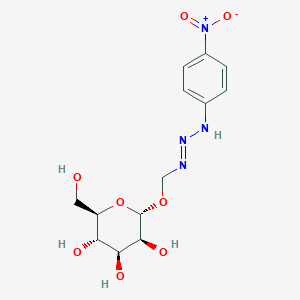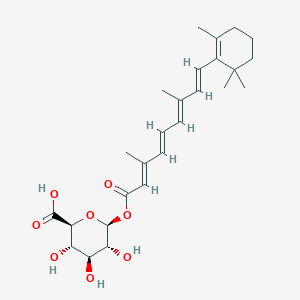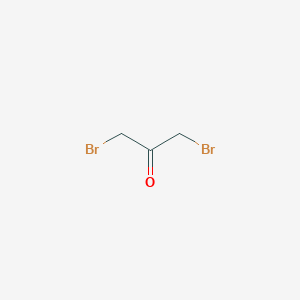
1,3-Dibromoacetone
Overview
Description
1,3-Dibromoacetone: is an organic compound with the chemical formula C₃H₄Br₂O . It is characterized by the presence of two bromine atoms attached to a ketone group. This yellowish liquid is primarily used as a chemical intermediate in organic synthesis and has applications in various industries, including pharmaceuticals and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromoacetone can be synthesized by reacting acetone with two moles of bromine. The reaction typically involves the following steps:
Reaction: Acetone is reacted with bromine to form a mixture of brominated acetone derivatives and hydrogen bromide as a byproduct.
Equilibration: The mixture is equilibrated to produce this compound as the major product.
Crystallization: The this compound is crystallized.
Isolation: The crystallized this compound is isolated.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, ensuring high yield and purity. The process may also involve additional steps to remove impurities and byproducts .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromoacetone undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles, such as amines, to form substituted products.
Cyclization Reactions: It can undergo cyclization with 2-aminoazines and 2-aminoazoles to form imidazoazines and imidazoazoles.
Common Reagents and Conditions:
Nucleophiles: Amines, such as 2-aminopyridine.
Solvents: Ethanol, ethyl acetate.
Conditions: Room temperature or mild heating.
Major Products:
Substituted Products: Formed from substitution reactions.
Cyclized Products: Imidazoazines and imidazoazoles containing a bromomethyl group.
Scientific Research Applications
1,3-Dibromoacetone has several scientific research applications, including:
Antibiotic and Antimicrobial Agent: It is used as an antibiotic and antimicrobial agent due to its ability to inhibit the growth of microorganisms.
Chemical Intermediate: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and fine chemicals.
Cross-Linking Agent: It is used as a cross-linking agent in the production of polymers.
Analytical Chemistry: It is employed as a reagent in analytical chemistry for various chemical analyses.
Mechanism of Action
The mechanism of action of 1,3-dibromoacetone involves its reactivity with nucleophiles. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows this compound to participate in substitution and cyclization reactions, forming stable products. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
1,3-Dichloroacetone: Similar in structure but contains chlorine atoms instead of bromine.
1,3-Difluoroacetone: Contains fluorine atoms instead of bromine.
1,3-Dibromo-2-propanol: Contains an additional hydroxyl group.
1,3-Dibromo-2,2-dimethoxypropane: Contains two methoxy groups.
Uniqueness: 1,3-Dibromoacetone is unique due to its high reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions, including substitution and cyclization, makes it a valuable compound in the synthesis of complex organic molecules. Additionally, its applications as an antimicrobial agent and cross-linking agent further highlight its significance in scientific research and industrial processes .
Properties
IUPAC Name |
1,3-dibromopropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2O/c4-1-3(6)2-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQKDSXCDXHLLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061156 | |
| Record name | 1,3-Dibromo-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
816-39-7 | |
| Record name | 1,3-Dibromo-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=816-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibromo-2-propanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dibromoacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, 1,3-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dibromo-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dibromoacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Dibromoacetone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9T6SLA83G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


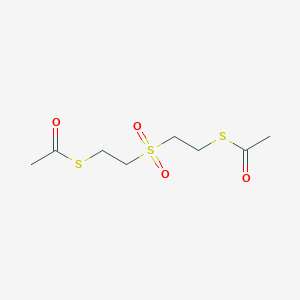


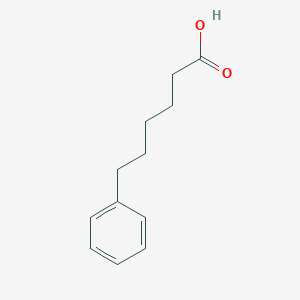

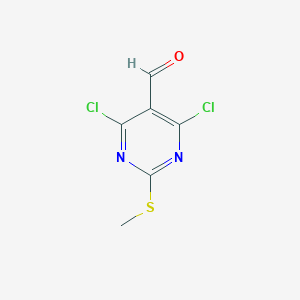
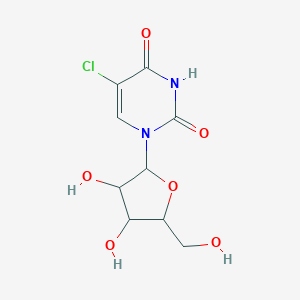
![1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B16839.png)

